methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride
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Overview
Description
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl and a molecular weight of 221.68 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a nonane ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as dichloromethane or tetrahydrofuran.
Introduction of the Ester Group: The ester group is introduced through esterification, where a carboxylic acid is reacted with methanol in the presence of an acid catalyst like sulfuric acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atom in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both an oxazolidine ring and an ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2639413-95-7 |
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Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-2-3-9(6-13-7)4-10-5-9;/h7,10H,2-6H2,1H3;1H |
InChI Key |
IVRLZOBNDJVRSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CNC2)CO1.Cl |
Purity |
95 |
Origin of Product |
United States |
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